3-Chloropyridazine chemical properties and structure
3-Chloropyridazine chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, structure, and reactivity of 3-chloropyridazine. It also explores the burgeoning role of its derivatives in drug discovery, particularly in the context of cancer therapy, and includes detailed experimental methodologies for its synthesis and key reactions.
Chemical Properties and Structure
3-Chloropyridazine is a heterocyclic aromatic compound that serves as a versatile building block in organic synthesis.[1] At room temperature, it typically appears as a white to off-white solid with a crystalline structure.[2]
Structural Identifiers
The structural identity of 3-chloropyridazine is defined by the following identifiers:
| Identifier | Value |
| IUPAC Name | 3-chloropyridazine[2][3] |
| CAS Number | 1120-95-2[1][2][4][5] |
| Molecular Formula | C₄H₃ClN₂[1][2][3][4] |
| SMILES | C1=CC(=NN=C1)Cl[2][3] |
| InChI Key | IBWYHNOFSKJKKY-UHFFFAOYSA-N[2][3] |
| InChI | InChI=1S/C4H3ClN2/c5-4-2-1-3-6-7-4/h1-3H[2][3] |
Physicochemical Properties
A summary of the key physicochemical properties of 3-chloropyridazine is presented in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 114.53 g/mol | [2][3][4] |
| Melting Point | 35 °C | [2][6] |
| Boiling Point | 241.7 ± 13.0 °C (Predicted) | [2][6] |
| Density | 1.303 ± 0.06 g/cm³ (Predicted) | [2][] |
| Flash Point | 123.3 °C | [2] |
| Vapor Pressure | 0.055 mmHg at 25°C | [2] |
| LogP | 1.13 | [2] |
| Appearance | White to off-white crystalline solid | [2] |
Reactivity and Synthesis
The chemical reactivity of 3-chloropyridazine is characterized by the electrophilic nature of the pyridazine (B1198779) ring and the presence of a labile chlorine atom, making it susceptible to nucleophilic substitution and a suitable substrate for cross-coupling reactions.
Synthesis of 3-Chloropyridazine
A common and established method for the synthesis of 3-chloropyridazine involves the chlorination of 3(2H)-pyridazinone.
Experimental Protocol: Synthesis of 3-Chloropyridazine
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Materials: 3(2H)-pyridazinone, Phosphorus oxychloride (POCl₃) or Phosphorus trichloride (B1173362) (PCl₃), Ice-water mixture, 50% Sodium hydroxide (B78521) (NaOH) solution, Ethyl acetate (B1210297), Anhydrous magnesium sulfate (B86663), Saturated brine.
-
Procedure:
-
In a round-bottom flask, combine 3(2H)-pyridazinone (1.0 eq) with an excess of phosphorus trichloride (e.g., 3.4 eq).[8]
-
Heat the reaction mixture at 85 °C for approximately 4.5 hours.[8]
-
After cooling, slowly pour the reaction mixture into a vigorously stirred ice-water mixture.
-
Carefully adjust the pH of the aqueous mixture to >10 using a 50% NaOH solution while maintaining a low temperature.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts and wash with saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude 3-chloropyridazine by silica (B1680970) gel column chromatography (e.g., using a 1:1 hexane/ethyl acetate eluent) to obtain the pure product.[8]
-
Key Reactions
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridazine ring activates the chlorine atom for nucleophilic displacement. This allows for the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates, providing a facile route to functionalized pyridazine derivatives.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
-
Materials: 3-Chloropyridazine, Nucleophile (e.g., an amine or alcohol), Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, DMSO, or an alcohol).
-
Procedure:
-
Dissolve 3-chloropyridazine (1.0 eq) and the desired nucleophile (1.0-1.2 eq) in an appropriate anhydrous solvent.
-
Add a suitable base (1.5-2.0 eq) to the mixture.
-
Heat the reaction mixture at a temperature ranging from 80 to 120 °C, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Palladium-Catalyzed Cross-Coupling Reactions
3-Chloropyridazine is a competent electrophile in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions are instrumental in forming new carbon-carbon and carbon-heteroatom bonds.
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Materials: 3-Chloropyridazine, Aryl- or heteroarylboronic acid (or boronate ester), Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂), Ligand (if required, e.g., SPhos, XPhos), Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), Solvent system (e.g., Toluene/Water, Dioxane/Water, DME).
-
Procedure:
-
To a reaction vessel, add 3-chloropyridazine (1.0 eq), the boronic acid derivative (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the ligand (if necessary).
-
Add the base and the degassed solvent system.
-
Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and heat to the desired temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with water and an organic solvent.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over a drying agent.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography to afford the coupled product.
-
Role in Drug Discovery and Development
While 3-chloropyridazine itself has limited direct therapeutic applications, its derivatives are of significant interest in medicinal chemistry. The pyridazine scaffold is considered a "privileged structure" due to its ability to interact with various biological targets.
PARP-1 Inhibition and Cancer Therapy
A notable area of research involves the development of pyridazine-based compounds as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1).[9] PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing single-strand DNA breaks.[10] In cancers with deficiencies in other DNA repair mechanisms, such as homologous recombination (often due to BRCA1/2 mutations), inhibiting PARP-1 leads to the accumulation of DNA damage and subsequent cell death through a process known as synthetic lethality.
Derivatives of 3-chloropyridazine have been incorporated into novel molecules designed to inhibit PARP-1.[9] These inhibitors typically function by binding to the NAD+ binding site of the enzyme, preventing its catalytic activity. This leads to the trapping of PARP-1 on DNA, which is highly cytotoxic to cancer cells.
Apoptosis Induction
The inhibition of PARP-1 by chloropyridazine derivatives can trigger apoptosis, or programmed cell death, in cancer cells. The accumulation of unrepaired DNA double-strand breaks, resulting from stalled replication forks at sites of trapped PARP-1, activates apoptotic signaling cascades. This can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. Key pro-apoptotic proteins such as BAX and caspases are upregulated, while anti-apoptotic proteins like BCL-2 are suppressed, ultimately leading to the demise of the cancer cell.[11]
Safety and Handling
3-Chloropyridazine is harmful if swallowed, in contact with skin, or if inhaled.[12] It causes skin irritation and may cause serious eye damage or irritation.[12] It may also cause respiratory irritation.[12] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
3-Chloropyridazine is a valuable and versatile heterocyclic compound with a well-defined chemical profile. Its reactivity makes it an important intermediate in the synthesis of a wide array of more complex molecules. The demonstrated efficacy of its derivatives as PARP-1 inhibitors highlights the significant potential of the pyridazine scaffold in the development of novel therapeutics, particularly in the field of oncology. This guide provides a foundational resource for researchers and drug development professionals working with or considering the use of 3-chloropyridazine and its analogues in their scientific endeavors.
References
- 1. 3-CHLOROPYRIDAZINE | 1120-95-2 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. rsc.org [rsc.org]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. 3-Chloropyridazine | CAS#:1120-95-2 | Chemsrc [chemsrc.com]
- 6. echemi.com [echemi.com]
- 8. amherst.edu [amherst.edu]
- 9. benchchem.com [benchchem.com]
- 10. Combination Treatment Strategies to Overcome PARP Inhibitor Resistance [mdpi.com]
- 11. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3-Chloropyridazine | C4H3ClN2 | CID 11274989 - PubChem [pubchem.ncbi.nlm.nih.gov]
